Methyl 8-(benzyloxy)-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 8-(benzyloxy)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyloxy group at the 8th position, an oxo group at the 2nd position, and a carboxylate ester at the 3rd position, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-(benzyloxy)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: Starting with an aniline derivative, the quinoline core is formed through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the quinoline derivative in the presence of a base.
Formation of the Carboxylate Ester: The carboxylate ester is formed by esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 8-(benzyloxy)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 8-(benzyloxy)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with various molecular targets. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, while the quinoline core can interact with DNA or proteins, leading to potential antimicrobial or anticancer effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
8-Benzyloxyquinoline: Lacks the carboxylate ester group but shares the benzyloxy and quinoline core.
2-Oxo-1,2-dihydroquinoline-3-carboxylate: Lacks the benzyloxy group but has the oxo and carboxylate ester groups.
Uniqueness: Methyl 8-(benzyloxy)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyloxy group enhances its lipophilicity, while the oxo and carboxylate ester groups provide sites for further chemical modification.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Biological Activity
Methyl 8-(benzyloxy)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of dihydroquinoline derivatives. Its molecular formula is C17H17NO4 with a molecular weight of approximately 299.32 g/mol. The structure features a benzyloxy group that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Notably, it has shown promise as an inhibitor of integrase enzymes, which are critical for the replication of certain viruses, including HIV.
Key Mechanisms:
- Enzyme Inhibition: The compound has been evaluated for its inhibitory effects on DNA gyrase and integrase enzymes, which are essential for bacterial and viral DNA replication respectively.
- Antioxidant Activity: Some studies suggest that quinoline derivatives possess antioxidant properties, potentially contributing to their therapeutic effects.
Table 1: Inhibitory Potencies
The following table summarizes the inhibitory potencies of this compound and related compounds against various biological targets.
Compound | Target Enzyme | IC50 (μM) | Remarks |
---|---|---|---|
This compound | HIV Integrase | <150 | No significant cytotoxicity |
Related Compound A | DNA Gyrase | 0.0017 | Potent inhibitor |
Related Compound B | HIV Integrase | 75 | Most potent in series |
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Anti-HIV Activity Study : A study demonstrated that this compound exhibited inhibitory effects against HIV integrase at concentrations lower than 150 μM without significant cytotoxicity (CC50 > 500 μM) . The structure-activity relationship indicated that modifications on the benzyl group could enhance potency.
- DNA Gyrase Inhibition : Another investigation highlighted the compound's ability to inhibit DNA gyrase from Escherichia coli, showcasing an IC50 value significantly lower than many existing inhibitors. This suggests potential applications in treating bacterial infections .
- Antioxidant Properties : Research into the antioxidant capabilities of quinoline derivatives indicated that this compound could protect against oxidative stress in cellular models .
Properties
Molecular Formula |
C18H15NO4 |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
methyl 2-oxo-8-phenylmethoxy-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-22-18(21)14-10-13-8-5-9-15(16(13)19-17(14)20)23-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,20) |
InChI Key |
MKSLJQBKRLMIGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=CC=C2)OCC3=CC=CC=C3)NC1=O |
Origin of Product |
United States |
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